molecular formula C8H13NO3 B1416702 3-(6-Oxopiperidin-3-yl)propanoic acid CAS No. 1150618-37-3

3-(6-Oxopiperidin-3-yl)propanoic acid

Cat. No.: B1416702
CAS No.: 1150618-37-3
M. Wt: 171.19 g/mol
InChI Key: XHJGXWZMEWCGKP-UHFFFAOYSA-N
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Description

3-(6-Oxopiperidin-3-yl)propanoic acid is a chemical compound belonging to the class of piperidines. It has the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol. This compound is characterized by the presence of a piperidine ring with a ketone group at the 6th position and a propanoic acid moiety attached to the 3rd position of the piperidine ring.

Preparation Methods

The synthesis of 3-(6-Oxopiperidin-3-yl)propanoic acid typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available piperidine derivatives. One common method involves the oxidation of 3-(piperidin-3-yl)propanoic acid to introduce the ketone group at the 6th position.

    Reaction Conditions: The oxidation reaction is usually carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions to ensure selective oxidation.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

3-(6-Oxopiperidin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 3-(6-hydroxypiperidin-3-yl)propanoic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions.

    Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted piperidines, and various oxidized forms of the compound.

Scientific Research Applications

3-(6-Oxopiperidin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 3-(6-Oxopiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, inflammation, and cellular metabolism.

Comparison with Similar Compounds

3-(6-Oxopiperidin-3-yl)propanoic acid can be compared with other similar compounds:

    Similar Compounds: Compounds such as 3-(6-hydroxypiperidin-3-yl)propanoic acid and 3-(6-aminopiperidin-3-yl)propanoic acid share structural similarities.

    Uniqueness: The presence of the ketone group at the 6th position of the piperidine ring distinguishes it from other piperidine derivatives.

Properties

IUPAC Name

3-(6-oxopiperidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJGXWZMEWCGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654967
Record name 3-(6-Oxopiperidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-37-3
Record name 3-(6-Oxopiperidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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